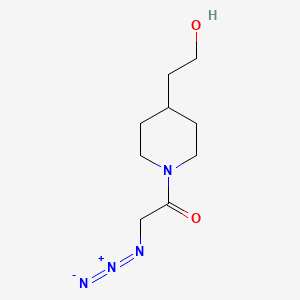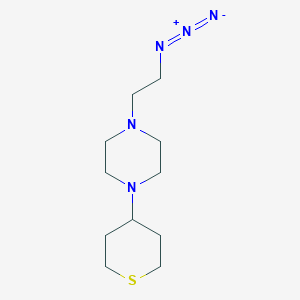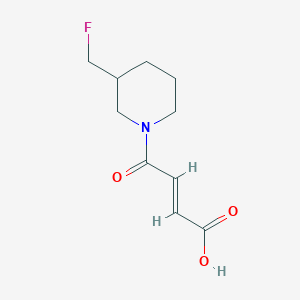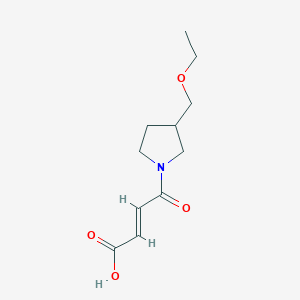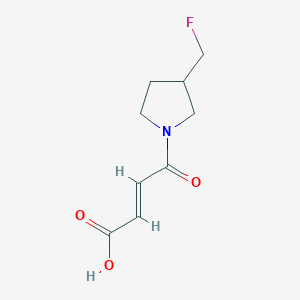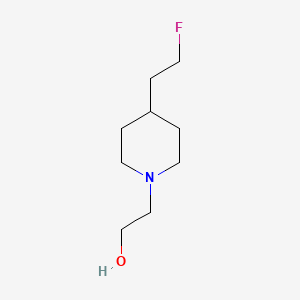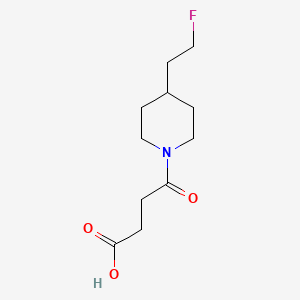
2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
The compound “2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule that contains several functional groups, including a formyl group, a thiophene ring, a pyrazole ring, and a carboxylic acid group . These functional groups suggest that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a thiophene ring through a formyl group, and an acetic acid group attached to the pyrazole ring . The electron-donating properties of the thiophene ring could potentially influence the electronic properties of the pyrazole ring.Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For instance, the formyl group could undergo nucleophilic addition reactions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic, and the presence of a formyl group could make it reactive towards nucleophiles .Scientific Research Applications
Synthesis of Heterocycles
The compound serves as a key intermediate in the synthesis of various heterocycles, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Such derivatives have been evaluated for their antioxidant activities, with some showing comparable activity to ascorbic acid, highlighting their potential in creating antioxidative agents (El‐Mekabaty, 2015).
Corrosion Inhibition
Pyrazoline derivatives, including those structurally related to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies employ both experimental and theoretical methods to understand the inhibitors' mechanisms, indicating their potential in industrial applications to enhance material longevity (Lgaz et al., 2018).
Antimicrobial Activities
Derivatives of the compound have been explored for their antimicrobial properties. Syntheses of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, show variable antimicrobial activity dependent on the Schiff base moiety. This highlights the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Future Directions
properties
IUPAC Name |
2-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-6-7-4-12(5-9(14)15)11-10(7)8-2-1-3-16-8/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMPAJIPMSOOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



